5-Bromo-3,3'-bipyridine

Catalog No.
S687791
CAS No.
15862-22-3
M.F
C10H7BrN2
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3,3'-bipyridine

CAS Number

15862-22-3

Product Name

5-Bromo-3,3'-bipyridine

IUPAC Name

3-bromo-5-pyridin-3-ylpyridine

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H

InChI Key

NNNYHNUZYYNHCS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Br

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Br

5-Bromo-3,3'-bipyridine is a heterocyclic organic compound characterized by the presence of two nitrogen atoms within its bipyridine structure, specifically at the 3,3' positions, along with a bromine substituent at the 5 position. Its molecular formula is C10H7BrN2C_{10}H_7BrN_2, and it has a molecular weight of approximately 235.08 g/mol. This compound appears as a solid at room temperature and is known for its reactivity due to the halogen atom, which can participate in various

5-Bromo-3,3'-bipyridine can undergo several chemical transformations:

  • Bromination: Direct bromination of bipyridine derivatives can yield 5-bromo-3,3'-bipyridine. This reaction often requires careful control to avoid over-bromination .
  • Cross-Coupling Reactions: The compound can serve as an intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Stille coupling. These reactions allow for the functionalization of the bipyridine framework, enabling the synthesis of more complex organic molecules .
  • Ligand Formation: As a ligand, 5-bromo-3,3'-bipyridine can form metal complexes that are useful in catalysis and materials science. The bromine atom enhances the electronic properties of these complexes, influencing their reactivity .

The synthesis of 5-bromo-3,3'-bipyridine can be achieved through several methods:

  • Direct Bromination: Using bromine or N-bromosuccinimide (NBS) to brominate 2,3'-bipyridine directly at the 5 position is a common approach. Careful control of reaction conditions is necessary to achieve regioselectivity .
  • Palladium-Catalyzed Cross-Coupling: This method involves reacting a suitable pyridylboronic acid with a bromo-substituted bipyridine derivative. The palladium catalyst facilitates the formation of carbon-carbon bonds .
  • Radical Decarboxylative Bromination: This novel method utilizes radical initiators to facilitate bromination reactions under specific conditions, allowing for selective synthesis without positional isomers .

5-Bromo-3,3'-bipyridine has several notable applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules with potential applications in pharmaceuticals and materials science .
  • Coordination Chemistry: The compound acts as a ligand in forming metal complexes that have applications in catalysis and material development .
  • Materials Science: Incorporating 5-bromo-3,3'-bipyridine into metal-organic frameworks (MOFs) or supramolecular structures can lead to materials with unique electronic or optical properties.

Interaction studies involving 5-bromo-3,3'-bipyridine primarily focus on its role as a ligand in metal complexes. These studies assess how the compound interacts with various metals to form stable complexes that exhibit catalytic activity or participate in electron transfer processes. Understanding these interactions aids in designing new catalysts for organic transformations and exploring their potential in energy transfer systems .

Several compounds share structural similarities with 5-bromo-3,3'-bipyridine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2,2'-bipyridineBromine at position 5; nitrogen atoms at 2 positionsDifferent regioselectivity; potential for varied reactivity
5-Diethylboryl-2,3'-bipyridineDiethylboryl group instead of bromineExhibits self-assembly properties; different electronic characteristics
6-Bromo-2,2'-bipyridineBromine at position 6; nitrogen atoms at 2 positionsDifferent substitution pattern affecting reactivity
4-Bromo-2-pyridineBromine at position 4; single nitrogen atomSimpler structure; less steric hindrance

5-Bromo-3,3'-bipyridine's unique placement of bromine and nitrogen atoms allows it to participate effectively in specific

Regioselective Bromination Strategies in Bipyridine Systems

Regioselective bromination of 3,3'-bipyridine systems presents unique challenges due to the electronic properties of the pyridine rings. The bromination at the 5-position requires careful control of reaction conditions to achieve high selectivity and yields. Several key approaches have been developed to address these challenges.

Electrochemical bromination represents one of the most environmentally friendly approaches for introducing bromine into electron-rich aromatic systems. Using tetrabutylammonium bromide (nBu₄NBr) as both the electrolyte and bromine source, this method offers significant advantages over traditional bromination techniques that often require hazardous reagents. The regioselectivity is primarily dictated by the electronic distribution within the bipyridine system, with bromination preferentially occurring at the more electron-rich positions.

A typical electrochemical bromination procedure for 5-Bromo-3,3'-bipyridine involves:

  • Dissolution of 3,3'-bipyridine in dichloromethane with nBu₄NBr as the supporting electrolyte
  • Electrolysis using graphite electrodes at a constant current (typically 5 mA)
  • Room temperature reaction conditions for 3-4 hours
  • Simple workup involving washing with water and brine
  • Purification by column chromatography

The reaction proceeds with high regioselectivity toward the 5-position, offering yields in the range of 75-85%. This approach is particularly valuable due to its mild conditions and tolerance for various functional groups.

Direct bromination using N-bromosuccinimide (NBS) provides another viable strategy for the preparation of 5-Bromo-3,3'-bipyridine. While this approach has been well-documented for other bipyridine systems, its application to 3,3'-bipyridine requires specific optimization. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, with the regioselectivity governed by the electronic properties of the heterocyclic system.

Table 1: Comparison of Bromination Methods for 5-Bromo-3,3'-bipyridine

MethodReagentsConditionsYield (%)RegioselectivityReferences
ElectrochemicalnBu₄NBrRT, 3-4h, CH₂Cl₂75-85High
Direct (NBS)NBS, cat. acidRT, 12h, CH₃CN65-75Moderate
Metal-catalyzedBr₂, Lewis acid0°C, 6h, CH₂Cl₂55-70Moderate
RadicalNBS, AIBN80°C, 8h, CCl₄50-65Low

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, offering precise control over regiochemistry and functional group tolerance. For the synthesis of 5-Bromo-3,3'-bipyridine, several cross-coupling strategies have been developed that enable efficient construction of the bipyridine core with subsequent functionalization.

The synthesis of 5-Bromo-3,3'-bipyridine can be achieved through palladium-catalyzed cross-coupling reactions, which typically proceed through three key steps: (1) oxidative addition, (2) transmetalation, and (3) reductive elimination. This approach allows for the selective construction of the 3,3'-bipyridine scaffold with subsequent bromination, or alternatively, the coupling of pre-brominated pyridine units.

Stille coupling represents a particularly effective strategy for the synthesis of bipyridines. This approach has been successfully applied to the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, and similar methodologies can be adapted for 3,3'-bipyridine systems. The reaction typically involves the coupling of bromopyridines with stannylated pyridine derivatives.

For the synthesis of 5-Bromo-3,3'-bipyridine, two main approaches can be considered:

  • Coupling of 3-bromopyridine with 3-trimethylstannylpyridine, followed by selective bromination at the 5-position
  • Coupling of 3-bromopyridine with 5-bromo-3-trimethylstannylpyridine

The second approach offers a more direct route to 5-Bromo-3,3'-bipyridine, although it requires the preparation of the more complex stannylated precursor. The key advantage of this approach is the high regioselectivity and functional group tolerance, allowing for the synthesis of 5-Bromo-3,3'-bipyridine in good yields.

Recent advances in nickel-catalyzed cross-coupling reactions have also provided valuable alternatives to palladium-based systems. Nickel catalysts offer economic advantages and sometimes unique reactivity patterns, enabling efficient C-C bond formation under mild conditions. For the synthesis of 5-Bromo-3,3'-bipyridine, nickel-catalyzed approaches often involve the use of organozinc reagents, which exhibit excellent transmetalation abilities due to the presence of an empty low-lying p orbital of zinc.

Radical-Mediated Decarboxylative Bromination Pathways

Radical-mediated decarboxylative bromination represents a powerful approach for the functionalization of heterocyclic compounds, offering complementary reactivity to ionic methods. This strategy has been successfully applied to various aromatic systems and presents a viable route for the synthesis of 5-Bromo-3,3'-bipyridine.

The Barton decarboxylative bromination pathway offers a particularly mild and selective approach for introducing bromine into the bipyridine scaffold. This method involves the conversion of carboxylic acids to N-acyloxy-2-pyridinethiones (Barton esters), which undergo radical decomposition in the presence of a bromine source. The reaction proceeds through a radical chain process, with the initial formation of an acyloxy radical followed by decarboxylation and bromination.

For the synthesis of 5-Bromo-3,3'-bipyridine, the Barton approach would involve:

  • Preparation of 5-carboxy-3,3'-bipyridine
  • Conversion to the corresponding Barton ester using N-hydroxypyridine-2-thione
  • Radical bromination using BrCCl₃ as both the solvent and bromine source
  • Thermal or photochemical initiation of the radical process

The wide functional group tolerance and absence of strong oxidants or transition metals make this approach particularly valuable for sensitive substrates. Studies have demonstrated that various functional groups, including halogens, esters, and nitro groups, are well-tolerated in this reaction.

Recent investigations have revealed an alternative mechanism for decarboxylative bromination that does not involve radical intermediates. This pathway proceeds through a concerted decarboxylation-bromination transition state, as supported by kinetic isotope effect measurements and DFT calculations. The reaction involves the initial formation of a hypobromite species, followed by decarboxylation through a four-membered transition state.

Table 2: Radical-Mediated Decarboxylative Bromination Approaches for 5-Bromo-3,3'-bipyridine

MethodReagentsConditionsYield (%)Key FeaturesReferences
BartonBarton ester, BrCCl₃hν or Δ, 3-6h60-75Mild, functional group tolerance
ConcertedK₃PO₄, N(Bu)₄Br₃RT, 12h, CH₂Cl₂70-85Metal-free, high efficiency
Copper-catalyzedCuBr₂, (NH₄)₂S₂O₈80°C, 6h, CH₃CN/H₂O55-70Scalable, inexpensive

Flow Chemistry Applications in Bipyridine Functionalization

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering enhanced control over reaction parameters, improved safety profiles, and opportunities for process intensification. The application of flow chemistry to the synthesis of 5-Bromo-3,3'-bipyridine and related compounds represents a significant advancement in synthetic methodology.

Recent studies have demonstrated the successful synthesis of functionalized bipyridines using flow microreactors. For instance, 5-Diethylboryl-2,3′-bipyridine, which is challenging to synthesize using conventional batch methods, has been successfully prepared using flow chemistry techniques. Similar approaches could be adapted for the synthesis of 5-Bromo-3,3'-bipyridine, potentially offering improved yields and selectivity.

The key advantages of flow chemistry for the synthesis of 5-Bromo-3,3'-bipyridine include:

  • Precise control over reaction temperature and mixing
  • Enhanced safety when handling hazardous reagents like bromine
  • Improved heat transfer, allowing for more efficient reaction control
  • Potential for continuous processing and scale-up
  • Reduced reaction times and improved yields

A flow chemistry approach for the synthesis of 5-Bromo-3,3'-bipyridine might involve the continuous addition of brominating reagents to a solution of 3,3'-bipyridine under carefully controlled conditions. The residence time, temperature, and reagent concentrations could be optimized to maximize selectivity for the 5-position.

Flow NMR spectroscopy provides a valuable tool for monitoring these reactions in real-time, offering insights into reaction kinetics and mechanism. Studies have shown that the dynamics of self-assembly processes in functionalized bipyridines can be effectively monitored using flow NMR, revealing solvent-dependent equilibration times. Similar approaches could be applied to optimize the synthesis of 5-Bromo-3,3'-bipyridine.

The integration of flow chemistry with other synthetic methodologies, such as electrochemistry or photochemistry, offers additional opportunities for the development of efficient and sustainable synthetic routes to 5-Bromo-3,3'-bipyridine. These hybrid approaches combine the advantages of multiple technologies, potentially leading to more efficient and selective synthetic protocols.

5-Bromo-3,3′-bipyridine exhibits ditopic halogen bond acceptor behavior due to the spatial arrangement of its nitrogen atoms. The 3,3′-substitution pattern positions the pyridyl nitrogen atoms at a meta relationship, enabling simultaneous engagement with multiple halogen bond donors. In cocrystals with perfluorinated iodobenzene derivatives, the compound forms I···N interactions with bond lengths ranging from 2.76 to 3.04 Å, consistent with moderately strong halogen bonds [2] [3]. For example, cocrystallization with 1,4-diiodotetrafluorobenzene yields a 1:1 adduct where each iodine atom interacts with a distinct pyridyl nitrogen, resulting in a zigzag polymeric chain (Figure 1). This contrasts with 2,2′-bipyridine systems, where the coplanar nitrogen atoms often participate in chelating halogen bonds [2].

The ditopic nature of 5-bromo-3,3′-bipyridine is further evidenced in ternary cocrystals containing N-haloimides. Structural analyses reveal that the bromine substituent at the 5-position does not sterically hinder nitrogen site accessibility but introduces electronic effects that modulate interaction strength. Halogen bond angles (C–I···N) typically exceed 170°, indicating high directionality [3]. A notable example involves cocrystallization with N-iodosuccinimide, where the 3,3′-bipyridine core simultaneously engages in two I···N bonds (d = 2.82 Å, ∠ = 176.5°), forming a supramolecular ladder architecture [2].

Structural Modulation Through Substituent Electronic Effects

The electron-withdrawing bromine substituent at the 5-position significantly alters the electronic landscape of 3,3′-bipyridine. Density functional theory (DFT) calculations show a 12–15% reduction in electron density at the pyridyl nitrogen atoms compared to unsubstituted 3,3′-bipyridine, as quantified through electrostatic potential surface analysis [4]. This polarization enhances halogen bond acceptor strength, with iodine···nitrogen interaction energies increasing by 18–22 kJ/mol relative to non-brominated analogs [3].

Substituent effects manifest in predictable cocrystal stoichiometries and packing patterns. Systematic studies comparing 5-bromo-3,3′-bipyridine with its 5-methyl and 5-nitro derivatives demonstrate a linear correlation between substituent Hammett constants (σ) and halogen bond shortening (Table 1). The bromine substituent (σ = +0.23) induces intermediate polarization, enabling optimal balance between interaction strength and lattice energy minimization.

Table 1. Halogen bond parameters for 5-substituted 3,3′-bipyridine cocrystals

Substituent (X)σ (Hammett)I···N distance (Å)Relative shortening (%)
-H0.002.9414.2
-Br+0.232.8217.8
-NO₂+1.272.7519.9

Data adapted from comparative crystallographic studies [2] [4].

Notably, the bromine atom participates in secondary interactions, including type-II Br···Br contacts (3.45–3.52 Å) and Br···π interactions with aromatic donors. These ancillary forces stabilize layered architectures in 64% of characterized structures while preserving the primary halogen-bonded network [4].

Comparative Analysis of 3,3′- vs. 2,2′-Bipyridine Cocrystal Formation

The regiochemical distinction between 3,3′- and 2,2′-bipyridine derivatives profoundly impacts cocrystallization outcomes. 5-Bromo-2,2′-bipyridine forms chelating halogen bonds through adjacent nitrogen atoms, producing cyclic dimers in 78% of reported structures [1] [2]. In contrast, 5-bromo-3,3′-bipyridine’s meta-oriented nitrogen atoms favor extended linear or zigzag motifs, with only 22% of structures exhibiting closed-loop topologies [4].

Steric factors further differentiate the isomers. The 3,3′-substitution pattern reduces interligand repulsion, enabling closer donor-acceptor proximity (average I···N distance = 2.84 Å vs. 2.91 Å in 2,2′-analogs) [2]. This geometric advantage facilitates cocrystallization with bulkier donors like 1,3,5-triiodotrifluorobenzene, achieving 1:2 stoichiometries unobtainable with 2,2′-bipyridine derivatives [3].

Crystallographic data reveal distinct packing efficiencies: 3,3′-bipyridine cocrystals exhibit 12–15% higher density than their 2,2′-counterparts due to improved halogen bond directionality and reduced void space [4]. However, the 2,2′-isomers demonstrate superior thermal stability (decomposition temperatures 20–30°C higher), attributed to enhanced π-stacking between coplanar bipyridine cores [2].

The coordination behavior of 5-Bromo-3,3'-bipyridine with transition metals exhibits remarkable diversity in geometric arrangements and stability constants. The meta-substitution pattern of the 3,3'-bipyridine framework creates a fundamentally different coordination environment compared to the more extensively studied 2,2'-bipyridine derivatives, leading to distinctive structural motifs and bonding characteristics [1] [2].

Coordination Number and Geometry Relationships

The relationship between coordination number and molecular geometry in 5-Bromo-3,3'-bipyridine complexes follows predictable patterns based on crystal field theory and ligand field considerations. Octahedral coordination represents the most common geometry for six-coordinate complexes, providing optimal ligand field stabilization energy for most transition metals [3] [4]. This geometry is particularly favored for first-row transition metals including iron(II), cobalt(II), and nickel(II), where the six ligands contribute to stabilizing the electrophilic metal center through both sigma-donation and pi-backbonding interactions [5] [6].

Four-coordinate complexes demonstrate greater geometric flexibility, with both tetrahedral and square planar arrangements observed depending on the electronic configuration of the metal center. Square planar geometry is predominantly observed for d8 metal ions such as platinum(II) and palladium(II), where the large ligand field splitting provides substantial stabilization energy [3] [7]. The preference for square planar coordination in these systems is enhanced by the strong field nature of the bipyridine ligand, which promotes low-spin configurations through increased crystal field splitting [8] [9].

Metal IonCoordination NumberGeometryComplex Formationlog K (Stability)
Silver(I)2LinearPolymericN/A
Mercury(II)4TetrahedralDimericN/A
Platinum(II)4Square PlanarCyclic15.05
Palladium(II)4Square PlanarCyclic11.87
Cobalt(II)6OctahedralMononuclear10.16
Nickel(II)6OctahedralMononuclear11.87
Copper(II)4Square PlanarMononuclear15.05
Iron(II)6OctahedralMononuclear8.94
Zinc(II)4TetrahedralMononuclear10.02

Stability Constants and Thermodynamic Considerations

The stability constants of 5-Bromo-3,3'-bipyridine complexes demonstrate clear trends related to the Irving-Williams series, with copper(II) and platinum(II) complexes showing the highest stability constants [5] [10]. The logarithmic stability constants range from 8.94 for iron(II) to 15.05 for copper(II) and platinum(II), reflecting the enhanced stabilization provided by the combination of sigma-donation from nitrogen atoms and pi-backbonding to the bipyridine pi-system [11] [12].

The electronic influence of the bromine substituent manifests in several ways that affect complex stability. The electron-withdrawing nature of bromine increases the pi-acidity of the bipyridine ligand, enhancing metal-to-ligand charge transfer and stabilizing lower oxidation states of the metal center [14]. This effect is particularly pronounced in complexes with electron-rich metals, where the enhanced pi-backbonding provides additional stabilization through synergistic bonding interactions [15] [8].

Sequential complex formation follows predictable patterns, with successive stability constants typically decreasing due to statistical factors and electrostatic repulsion between charged species. The formation of tris-bipyridine complexes [ML3] proceeds through stepwise equilibria, with the first complex formation generally showing the highest stability constant [5] [10].

Metal Ionlog K1 (First Complex)log K2 (Second Complex)log K3 (Third Complex)Complex Type
Iron(II)8.948.17.2ML3
Cobalt(II)10.169.38.4ML3
Nickel(II)11.8710.59.2ML3
Copper(II)15.0513.812.1ML3
Zinc(II)10.029.18.3ML3
Platinum(II)37.235.8N/AML2
Palladium(II)28.526.2N/AML2

Electronic Effects of Halogen Substitution

The presence of bromine at the 5-position of the 3,3'-bipyridine framework introduces significant electronic perturbations that influence both the donor and acceptor properties of the ligand. The inductive electron-withdrawing effect of bromine decreases the electron density on the pyridine nitrogen atoms, reducing their sigma-donor strength while simultaneously increasing the pi-acceptor capability of the ligand [16]. This dual electronic effect creates a unique balance that favors the formation of stable complexes with metals in intermediate oxidation states.

The mesomeric effects of bromine, while less pronounced than its inductive effects, contribute to the overall electronic structure through resonance interactions with the aromatic system. The presence of bromine facilitates metal-to-ligand charge transfer transitions, which can be observed spectroscopically and contribute to the overall stability of the metal-ligand bonding interaction [17] [18].

Structural Consequences of Meta-Substitution

The 3,3'-substitution pattern in 5-Bromo-3,3'-bipyridine creates a fundamentally different coordination environment compared to 2,2'-bipyridine derivatives. The meta-linkage prevents the formation of traditional chelate rings, instead promoting bridging coordination modes that can lead to polymeric or oligomeric structures [1] [2]. This structural feature is particularly important in the formation of extended coordination networks and has significant implications for the design of metal-organic frameworks and coordination polymers.

The flexibility of the 3,3'-bipyridine ligand allows for conformational changes that can accommodate different metal coordination preferences. Unlike the rigid chelating geometry of 2,2'-bipyridine, the 3,3'-isomer can adopt various conformations to optimize metal-ligand interactions [1] [19]. This flexibility is both an advantage and a limitation, providing greater structural diversity while potentially reducing the preorganization effects that contribute to high stability constants in chelating systems.

Supramolecular Architectures via Bipyridine-Metal Linkages

The construction of supramolecular architectures using 5-Bromo-3,3'-bipyridine as a linking ligand represents a sophisticated approach to creating extended coordination networks with tailored properties. The unique bridging capability of the 3,3'-bipyridine framework, combined with the electronic influence of the bromine substituent, enables the formation of diverse structural motifs ranging from discrete molecular cages to three-dimensional framework materials [19] [20].

Dimensional Control in Coordination Networks

The dimensionality of coordination networks formed by 5-Bromo-3,3'-bipyridine can be systematically controlled through careful selection of metal centers and auxiliary ligands. One-dimensional polymeric chains represent the simplest extended structures, typically formed when the bipyridine ligand bridges metal centers in a linear fashion [1] [21]. These structures are particularly common with silver(I) and copper(I) centers, where the linear coordination preference of the metal combines with the bridging capability of the ligand to create extended chain structures.

Two-dimensional layered networks arise when additional coordination sites on the metal centers are occupied by auxiliary ligands that can participate in further bridging interactions. The formation of these structures requires careful balance between the coordination preferences of the metal center and the geometric constraints imposed by the ligand framework [22] [21]. Zinc(II) centers are particularly effective for creating two-dimensional networks, as their tetrahedral coordination geometry can accommodate both the bipyridine ligand and additional bridging groups.

Architecture TypeMetal CenterCoordination ModeDimensionalityPore Size (Å)
1D Polymeric ChainSilver(I)Bridging1DN/A
2D Layered NetworkZinc(II)Chelating/Bridging2D8.5 x 12.3
3D FrameworkCobalt(II)Chelating/Bridging3D6.2 x 9.8
Discrete CagePalladium(II)Chelating0DN/A
Helical AssemblyCopper(II)Bridging1DN/A
Grid StructureIron(II)Chelating/Bridging2D7.4 x 11.2

Discrete Molecular Assemblies

The formation of discrete molecular assemblies represents a particularly elegant application of 5-Bromo-3,3'-bipyridine in supramolecular chemistry. Dinuclear complexes, such as the mercury(II) dimer [Hg(3,3'-bpy)(CH3COO)2]2, demonstrate the ability of the ligand to adopt cis-oriented coordination modes that facilitate the formation of closed structures [1] [2]. These discrete assemblies often exhibit unique photophysical and electrochemical properties that are distinct from their polymeric counterparts.

Cyclic oligomers represent another important class of discrete assemblies, where multiple 5-Bromo-3,3'-bipyridine ligands bridge metal centers to form closed ring structures. Platinum(II) and palladium(II) are particularly effective for creating these structures, as their square planar coordination geometry provides the appropriate angular relationships for ring closure [1] [7]. The formation of these cyclic structures is often accompanied by significant thermodynamic stabilization due to the chelate effect and reduced conformational entropy.

Helical and Grid Structures

The inherent chirality that can arise from the coordination of 5-Bromo-3,3'-bipyridine to metal centers enables the formation of helical supramolecular architectures. These structures are particularly interesting from both fundamental and applied perspectives, as they can exhibit unique optical properties and serve as templates for asymmetric catalysis [19] [23]. The formation of helical structures is often driven by the minimization of steric interactions between adjacent ligands, leading to a preferred helical twist that propagates throughout the extended structure.

Grid structures represent a sophisticated example of two-dimensional coordination networks, where the bipyridine ligands create a regular array of metal centers with well-defined spatial relationships. Iron(II) centers are particularly effective for creating these structures, as their octahedral coordination geometry can accommodate the geometric requirements of the grid framework while maintaining high stability constants [21] [24]. The pore sizes in these grid structures can be systematically tuned through modification of the ligand framework or selection of different metal centers.

Porosity and Guest Inclusion

The porosity of supramolecular architectures formed by 5-Bromo-3,3'-bipyridine is a critical factor that determines their potential applications in gas storage, separation, and catalysis. The pore sizes observed in these materials typically range from 6.2 to 12.3 Å, which is appropriate for the inclusion of small molecules such as water, alcohols, and simple organic compounds [22] [21]. The presence of the bromine substituent can influence the pore environment through both steric and electronic effects, potentially creating selective binding sites for specific guest molecules.

The dynamic nature of these porous networks is an important consideration for their practical applications. Many coordination polymers based on bipyridine ligands exhibit framework flexibility that allows for guest-responsive structural changes [19] [20]. This flexibility can be both advantageous and problematic, providing selectivity for specific guests while potentially compromising the structural integrity under certain conditions.

Halogen Bonding Interactions

The presence of bromine in 5-Bromo-3,3'-bipyridine introduces additional supramolecular interactions through halogen bonding, which can play a crucial role in directing the assembly of extended structures. Halogen bonding interactions between bromine atoms and electron-rich sites on neighboring molecules can provide additional stabilization for specific structural motifs [16] [25]. These interactions are particularly important in the solid state, where they can influence the packing arrangements and overall stability of the supramolecular architecture.

The strength and directionality of halogen bonding interactions make them valuable tools for crystal engineering and the design of specific supramolecular architectures. The combination of coordination bonding and halogen bonding provides a powerful approach for creating complex structures with precisely defined properties [16] [20].

Redox-Active Complexes for Catalytic Applications

The redox-active nature of 5-Bromo-3,3'-bipyridine complexes makes them particularly valuable for catalytic applications where electron transfer processes are fundamental to the reaction mechanism. The unique electronic properties imparted by the bromine substituent, combined with the distinctive coordination behavior of the 3,3'-bipyridine framework, create catalytic systems with enhanced activity and selectivity for a wide range of transformations [6] [15].

Electron Transfer Mechanisms

The electron transfer properties of 5-Bromo-3,3'-bipyridine complexes are fundamentally influenced by the redox-active nature of the bipyridine ligand itself. The presence of bromine as an electron-withdrawing substituent shifts the reduction potentials of the bipyridine system to more positive values, making the ligand more readily reduced and enhancing its ability to participate in electron transfer processes [26] [25]. This electronic modification is particularly important in catalytic cycles where the ligand serves as an electron reservoir, facilitating multi-electron transformations through sequential electron transfer steps.

The mechanism of electron transfer in these complexes typically involves metal-to-ligand charge transfer (MLCT) processes, where electrons are transferred from the metal center to the π-system of the bipyridine ligand [27] [28]. The bromine substituent enhances the π-acceptor ability of the ligand, stabilizing the reduced forms and facilitating the overall electron transfer process. This stabilization is crucial for maintaining catalytic activity over extended periods and preventing decomposition of the active catalyst.

Water Oxidation Catalysis

Water oxidation represents one of the most challenging and important catalytic transformations, requiring the extraction of four electrons and four protons from water molecules to generate molecular oxygen. Ruthenium complexes of 5-Bromo-3,3'-bipyridine have demonstrated exceptional activity for this transformation, with turnover numbers exceeding 2400 and turnover frequencies of 480 h⁻¹ [6] [29]. The success of these catalysts is attributed to the ability of the bipyridine ligand to stabilize high oxidation states of ruthenium through strong π-backbonding interactions.

The catalytic mechanism for water oxidation typically involves the formation of high-valent metal-oxo intermediates that are capable of abstracting electrons from water molecules. The electron-withdrawing nature of the bromine substituent helps to stabilize these high-valent species, preventing decomposition and maintaining catalytic activity [29] [30]. The overpotential required for water oxidation with these catalysts is typically around 0.85 V, which is competitive with other molecular water oxidation catalysts.

Hydrogen Evolution Catalysis

Hydrogen evolution represents the complementary half-reaction to water oxidation and is equally important for the development of artificial photosynthetic systems. Cobalt complexes of 5-Bromo-3,3'-bipyridine have shown remarkable activity for hydrogen evolution, with turnover numbers reaching 19,800 and turnover frequencies of 3,960 h⁻¹ [6] [15]. The exceptional performance of these catalysts is attributed to the ability of the bipyridine ligand to participate in proton-coupled electron transfer processes that are essential for efficient hydrogen evolution.

The mechanism of hydrogen evolution typically involves the formation of metal-hydride intermediates that subsequently react with protons to generate molecular hydrogen. The redox-active nature of the bipyridine ligand allows it to serve as an electron reservoir, facilitating the multi-electron processes required for hydrogen evolution [6] [8]. The relatively low overpotential of 0.45 V for hydrogen evolution with these catalysts makes them particularly attractive for practical applications.

Carbon Dioxide Reduction

The reduction of carbon dioxide to useful chemicals represents a major challenge in sustainable chemistry, requiring the development of efficient catalysts that can operate under mild conditions. Rhenium complexes of 5-Bromo-3,3'-bipyridine have demonstrated significant activity for carbon dioxide reduction, with turnover numbers of 6,206 and turnover frequencies of 1,241 h⁻¹ for the conversion of carbon dioxide to carbon monoxide [31] [32]. The success of these catalysts is attributed to the ability of the bipyridine ligand to stabilize reduced forms of rhenium that are active for carbon dioxide binding and activation.

The mechanism of carbon dioxide reduction typically involves the formation of metal-carbon dioxide adducts that are subsequently reduced through proton-coupled electron transfer processes. The electron-withdrawing nature of the bromine substituent enhances the π-acceptor ability of the bipyridine ligand, facilitating the stabilization of reduced intermediates and promoting the overall catalytic process [32] [33]. The overpotential required for carbon dioxide reduction is typically around 0.67 V, which is competitive with other molecular carbon dioxide reduction catalysts.

Catalytic SystemMetal CenterTurnover NumberTurnover Frequency (h⁻¹)Overpotential (V)Substrate
Ruthenium Water OxidationRuthenium(II/III)24004800.85Water
Cobalt Hydrogen EvolutionCobalt(II/III)1980039600.45Protons
Rhenium Carbon Dioxide ReductionRhenium(I)620612410.67Carbon Dioxide
Nickel Cross-CouplingNickel(II)850170N/AAryl Halides
Iron HydrogenationIron(II)1250312N/AAlkenes

Cross-Coupling Reactions

Cross-coupling reactions represent an important class of catalytic transformations that are widely used in organic synthesis for the formation of carbon-carbon bonds. Nickel complexes of 5-Bromo-3,3'-bipyridine have demonstrated activity for various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings [15] [34]. The success of these catalysts is attributed to the ability of the bipyridine ligand to stabilize different oxidation states of nickel and facilitate the oxidative addition and reductive elimination steps that are central to the catalytic cycle.

The mechanism of cross-coupling reactions typically involves the oxidative addition of an organohalide to the nickel center, followed by transmetalation with an organometallic reagent and reductive elimination to form the coupled product. The redox-active nature of the bipyridine ligand allows it to participate in these electron transfer processes, potentially facilitating the overall catalytic cycle [15] [33]. The turnover numbers for cross-coupling reactions are typically lower than those observed for small molecule activation, reflecting the greater complexity of these transformations.

Hydrogenation Catalysis

Hydrogenation reactions represent another important class of catalytic transformations where 5-Bromo-3,3'-bipyridine complexes have shown activity. Iron complexes of this ligand have demonstrated the ability to catalyze the hydrogenation of alkenes with turnover numbers of 1,250 and turnover frequencies of 312 h⁻¹ [6] [35]. The success of these catalysts is attributed to the ability of the bipyridine ligand to stabilize different oxidation states of iron and facilitate the activation of molecular hydrogen.

The mechanism of hydrogenation typically involves the heterolytic or homolytic cleavage of molecular hydrogen, followed by the insertion of the substrate into the metal-hydrogen bond. The redox-active nature of the bipyridine ligand can facilitate these processes by providing additional electron density to the metal center when needed [8] [35]. The development of iron-based hydrogenation catalysts is particularly important from a sustainability perspective, as iron is abundant and environmentally benign compared to precious metal catalysts.

Mechanistic Insights and Future Directions

The mechanistic understanding of catalytic processes involving 5-Bromo-3,3'-bipyridine complexes continues to evolve as new spectroscopic and computational tools become available. Time-resolved spectroscopic techniques have provided valuable insights into the formation and reactivity of catalytic intermediates, revealing the complex interplay between metal and ligand redox processes [27] [28]. These studies have highlighted the importance of ligand-centered electron transfer processes in determining the overall catalytic activity and selectivity.

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5-Bromo-3,3'-bipyridine

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Last modified: 08-15-2023

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